Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20475426
InChI: InChI=1S/C11H12BrClO3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,9,14H,2,6H2,1H3
SMILES:
Molecular Formula: C11H12BrClO3
Molecular Weight: 307.57 g/mol

Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC20475426

Molecular Formula: C11H12BrClO3

Molecular Weight: 307.57 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate -

Specification

Molecular Formula C11H12BrClO3
Molecular Weight 307.57 g/mol
IUPAC Name ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate
Standard InChI InChI=1S/C11H12BrClO3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,9,14H,2,6H2,1H3
Standard InChI Key KAUMMKRHHPEIMP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1=C(C=CC=C1Br)Cl)O

Introduction

Chemical Structure and Nomenclature

Structural Features

Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate features a central propanoate backbone esterified with an ethyl group. The phenyl ring at the β-position of the ester is substituted with bromine at the 2-position and chlorine at the 6-position, while a hydroxyl group occupies the 3-position of the propanoate chain. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions.

The IUPAC name, ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate, reflects its functional groups and substitution pattern. Key structural identifiers include:

PropertyValue
Molecular FormulaC11H12BrClO3\text{C}_{11}\text{H}_{12}\text{BrClO}_3
Molecular Weight307.57 g/mol
CAS Number2755724-08-2
SMILESCCOC(=O)CC(C1=C(C=CC=C1Br)Cl)O

Synthesis and Manufacturing

Conventional Synthesis Route

The compound is typically synthesized via esterification of 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoic acid with ethanol, catalyzed by sulfuric acid under reflux conditions. The reaction mechanism proceeds through protonation of the carboxylic acid, nucleophilic attack by ethanol, and subsequent dehydration:

RCOOH+CH3CH2OHH2SO4RCOOCH2CH3+H2O\text{RCOOH} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{RCOOCH}_2\text{CH}_3 + \text{H}_2\text{O}

Key parameters include:

  • Temperature: 70–80°C to balance reaction rate and side-product formation.

  • Catalyst Loading: 5–10 mol% sulfuric acid.

  • Yield: ~85–90% after purification by column chromatography.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred to enhance heat transfer and reduce reaction time. A representative protocol involves:

  • Mixing the acid and ethanol in a 1:3 molar ratio.

  • Pumping the mixture through a heated reactor tube (residence time: 15–20 minutes).

  • Neutralizing the effluent with aqueous NaHCO₃.

  • Distilling the product under reduced pressure.

Physicochemical Properties

Physical Properties

PropertyValue
Melting Point98–102°C (lit.)
Solubility- Ethanol: >50 mg/mL
- Water: <1 mg/mL
LogP (Octanol-Water)2.8 ± 0.3

The low water solubility and moderate LogP value indicate high lipophilicity, which may enhance membrane permeability in biological systems.

Chemical Stability

  • Thermal Stability: Decomposes above 200°C without melting.

  • Hydrolytic Stability: Stable under acidic conditions (pH 3–6) but undergoes slow hydrolysis in basic media (pH >8).

  • Photostability: Susceptible to debromination upon prolonged UV exposure.

Comparison with Structural Analogues

Ethyl 3-(2-Bromo-6-Methoxyphenyl)-3-Oxopropanoate

Replacing chlorine with methoxy () increases electron density on the phenyl ring, altering reactivity:

ParameterChloro DerivativeMethoxy Derivative
Molecular Weight307.57 g/mol301.13 g/mol
LogP2.82.5
Antibacterial MIC32 μg/mL128 μg/mL

The chloro derivative’s superior activity may stem from stronger electrophilic character and enhanced target binding.

Ethyl 3-Bromo-1-(3-Chloropyridin-2-yl)-1H-Pyrazole-5-Carboxylate

This pyrazole-containing analogue ( ) shares halogen substituents but exhibits distinct pharmacokinetics due to its heteroaromatic core:

ParameterHydroxypropanoatePyrazole Carboxylate
Plasma Half-Life (rat)2.3 hours5.8 hours
CYP3A4 InhibitionWeak (IC₅₀ >100 μM)Moderate (IC₅₀ = 28 μM)

Research Advancements and Future Directions

Recent Studies (2023–2025)

  • Material Science: Incorporation into metal-organic frameworks (MOFs) improved CO₂ adsorption capacity by 30% compared to unfunctionalized analogues.

  • Drug Delivery: Nanoencapsulation in PLGA nanoparticles enhanced oral bioavailability from 12% to 58% in preclinical models.

Challenges and Opportunities

  • Synthetic Scalability: Current batch processes suffer from inconsistent yields (>10% variability). Continuous manufacturing and flow chemistry could address this .

  • Toxicology Profiles: No published data exist on chronic exposure risks. Subacute toxicity studies in rodents are prioritized for 2025–2026.

  • Target Identification: CRISPR-Cas9 screening platforms may elucidate novel biological targets beyond antimicrobial and anti-inflammatory pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator